molecular formula C5H4BrNO2 B13016818 4-Bromo-6-hydroxypyridin-2(1H)-one

4-Bromo-6-hydroxypyridin-2(1H)-one

Cat. No.: B13016818
M. Wt: 189.99 g/mol
InChI Key: WWNNTKNNYXMNMX-UHFFFAOYSA-N
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Description

4-Bromo-6-hydroxypyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H4BrNO2 This compound is characterized by a bromine atom at the fourth position and a hydroxyl group at the sixth position on a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-hydroxypyridin-2(1H)-one typically involves the bromination of 6-hydroxypyridin-2(1H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-hydroxypyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-6-hydroxypyridin-2(1H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the design of inhibitors or modulators of biological pathways, particularly those involving enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-Bromo-6-hydroxypyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxypyridin-2(1H)-one: Lacks the bromine substituent, resulting in different reactivity and applications.

    4-Chloro-6-hydroxypyridin-2(1H)-one: Similar structure but with a chlorine

Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

4-bromo-6-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C5H4BrNO2/c6-3-1-4(8)7-5(9)2-3/h1-2H,(H2,7,8,9)

InChI Key

WWNNTKNNYXMNMX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)O)Br

Origin of Product

United States

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